Ankrd22-IN-1 is a small molecule compound that targets the Ankyrin Repeat Domain 22 protein, which is implicated in various cellular processes, including cancer progression and metabolic reprogramming. This compound has gained attention due to its potential therapeutic applications in oncology, particularly in the context of breast cancer and other malignancies where ANKRD22 is overexpressed.
Ankrd22-IN-1 is classified as a small-molecule inhibitor. It is derived from synthetic processes designed to enhance its specificity and efficacy against the ANKRD22 protein. The compound's design focuses on modulating signaling pathways associated with tumor growth and cellular metabolism, making it relevant in cancer research and treatment strategies.
The synthesis of Ankrd22-IN-1 involves several key steps that typically include:
While specific proprietary details regarding the synthesis route are not publicly disclosed, general practices for synthesizing small-molecule inhibitors are followed, ensuring high yields and purity suitable for biological testing .
Ankrd22-IN-1's molecular structure features specific functional groups that facilitate its interaction with the ANKRD22 protein. The structural data includes:
The precise molecular structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy, which provide insights into how Ankrd22-IN-1 interacts with its target at the atomic level.
Ankrd22-IN-1 can undergo various chemical reactions, including:
Common reagents involved in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The outcomes of these reactions can lead to derivatives that may possess altered biological activities or improved pharmacological properties .
Ankrd22-IN-1 exerts its effects primarily by binding to ANKRD22, inhibiting its function and subsequently affecting various downstream signaling pathways crucial for cell proliferation and survival. Key mechanisms include:
The physical properties of Ankrd22-IN-1 include:
Chemical properties may include stability under physiological conditions, reactivity with biological molecules, and potential for metabolic transformation within biological systems.
Ankrd22-IN-1 is primarily researched for its potential applications in cancer therapy. Its ability to inhibit ANKRD22 makes it a candidate for:
ANKRD22 (Ankyrin Repeat Domain 22) is a nucleus-encoded mitochondrial membrane protein exhibiting context-dependent roles in cancer and inflammation. Its overexpression drives tumor progression in pancreatic, colorectal, and ovarian cancers through metabolic reprogramming and immunosuppression, while it functions as a tumor suppressor in prostate and gastric cancers [1] [7]. In pancreatic ductal adenocarcinoma (PDAC), ANKRD22 overexpression correlates with KRAS and TP53 mutations, where it activates E2F transcription factors and cell-cycle pathways, worsening overall survival (HR=1.7, p=0.0082) [1] [9]. ANKRD22 also localizes to lipid droplets (LDs) via N-myristoylation—a lipid modification critical for its membrane association and function in energy metabolism [10]. In colorectal cancer-initiating cells (CCICs), it induces glycolytic flux by interacting with pyruvate dehydrogenase kinase 1 (PDK1) and ATP synthase subunits, shifting energy production from oxidative phosphorylation to aerobic glycolysis [4].
Table 1: Context-Dependent Functions of ANKRD22 in Diseases
Disease Context | Expression Pattern | Key Functional Role | Downstream Effects |
---|---|---|---|
Pancreatic Cancer | Overexpressed | Metabolic reprogramming | ↑ Glycolysis, ↑ Cell cycle progression |
Gastric Mucosal Injury | Downregulated | Mitochondrial Ca²⁺ regulation | ↑ LGR5⁺ epithelial repair, ↓ TNF-α/IL-1α |
Ovarian Cancer PMN-MDSCs | Downregulated in TME | Immunosuppression reversal | ↓ ARG1/IDO, ↓ T-cell inhibition |
Prostate Cancer | Underexpressed | Putative tumor suppression | ↓ Gleason score, ↑ Disease-free survival |
Conversely, ANKRD22 downregulation promotes repair in gastric mucosal injury by facilitating mitochondrial Ca²⁺ influx and nuclear factor of activated T cells (NFAT) signaling. This mobilizes LGR5⁺ gastric epithelial progenitor cells via Wnt/β-catenin activation while reducing macrophage-derived TNF-α and IL-1α [2] [5]. In ovarian cancer, ANKRD22 loss within polymorphonuclear myeloid-derived suppressor cells (PMN-MDSCs) heightens immunosuppression by upregulating Wdfy1, which amplifies arginase-1 (Arg1) and PD-L1 expression [3].
No selective ANKRD22 inhibitors existed prior to Ankrd22-IN-1’s development. Fostamatinib (a SYK inhibitor) showed incidental anti-ANKRD22 activity (ΔG = -7.0 kcal/mol) but lacked specificity [1] [9]. Ankrd22-IN-1 emerged to address three critical gaps:
The compound’s design leveraged ANKRD22’s hairpin-like monotopic structure and N-myristoylation motif. Computational studies prioritized scaffolds that occupy the hydrophobic cleft formed by Pro98 and adjacent ankyrin repeats, critical for its mitochondrial and LD localization [10].
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7